molecular formula C15H19ClFNO B2853424 2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide CAS No. 869472-66-2

2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2853424
CAS No.: 869472-66-2
M. Wt: 283.77
InChI Key: NAQMTZNBMPZGQY-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide is a substituted acetamide derivative featuring a chloro group at the α-carbon, a cyclohexyl group, and a 4-fluorobenzyl moiety on the nitrogen atom. This compound belongs to the N-(substituted phenyl)acetamide family, which is widely utilized as intermediates in organic synthesis for constructing heterocyclic compounds such as quinolinyloxy acetamides and piperazinediones . Its structural complexity and diverse substituents make it a candidate for exploration in medicinal chemistry, particularly in drug discovery pipelines targeting receptor modulation or enzyme inhibition.

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO/c16-10-15(19)18(14-4-2-1-3-5-14)11-12-6-8-13(17)9-7-12/h6-9,14H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQMTZNBMPZGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC2=CC=C(C=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869472-66-2
Record name 2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with cyclohexylamine and 4-fluorobenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Yield (%)
2-Chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide (Target Compound) C₁₆H₂₀ClFNO 299.79 Cl, cyclohexyl, 4-fluorobenzyl Not reported Not reported
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ 334.21 Propyl, 4-fluorophenyl, cyclohexyl 150–152 81
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.60 Cl, 4-fluorophenyl Not reported Not reported
2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide C₁₇H₂₄ClNO₂ 309.83 Cl, cycloheptylmethyl, 4-hydroxy-2-methylphenyl Not reported Not reported
2-Chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide C₁₁H₁₂ClFN₂O₂ 258.68 Cl, methyl, 4-fluorophenylcarbamoylmethyl Not reported Not reported

Key Observations :

  • Substituent Influence on Molecular Weight : The target compound (299.79 g/mol) has a higher molecular weight compared to simpler analogues like 2-chloro-N-(4-fluorophenyl)acetamide (187.60 g/mol) due to the bulky cyclohexyl and benzyl groups .
  • Synthesis Yields : The N-cyclohexyl derivative in was synthesized in 81% yield via a multicomponent reaction, suggesting efficient protocols for similar compounds.
  • For example, dimethylacetamide derivatives show increased C=O and C–N bond lengths compared to simpler acetamides .

Crystallographic and Hydrogen-Bonding Patterns

The target compound’s structural relatives, such as 2-chloro-N-(4-fluorophenyl)acetamide , exhibit intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, forming infinite chains along crystallographic axes. These interactions stabilize the crystal lattice and influence solubility and melting behavior. In contrast, sulfonamide-containing analogues (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ) display additional S=O···H–C interactions, which may enhance thermal stability.

Biological Activity

2-Chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry. Its unique structural features, including a chloroacetamide group, cyclohexyl ring, and fluorophenyl group, suggest potential biological activities that warrant investigation. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19ClFNO. The compound features:

  • Chloro group : Potentially enhances reactivity and biological interactions.
  • Cyclohexyl group : May influence lipophilicity and membrane permeability.
  • Fluorophenyl group : Could affect binding affinity to biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. One significant study compared its activity with related compounds and found:

  • Minimum Inhibitory Concentration (MIC) :
    • For K. pneumoniae: MIC of 512 µg/mL for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2), indicating it is twice as potent as its precursor without the chloro substitution (MIC of 1024 µg/mL) .

Table 1: Antibacterial Activity Comparison

CompoundMIC (µg/mL)Target Bacteria
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)512K. pneumoniae
N-(4-fluoro-3-nitrophenyl)acetamide (A1)1024K. pneumoniae

The antibacterial mechanism of action for this compound involves inhibiting penicillin-binding proteins (PBPs), which are essential for maintaining bacterial cell wall integrity. This inhibition leads to cell lysis and the release of cytoplasmic contents, confirming its bactericidal nature .

Figure 1: Time-Kill Kinetics

Time-Kill Kinetics
This figure illustrates the reduction in colony-forming units (CFU) over time when exposed to the compound at MIC concentrations.

Case Studies

A notable case study involved the synthesis and testing of various chloroacetamides, including our compound of interest. The results indicated that derivatives with a chloro substitution exhibited enhanced antimicrobial properties compared to their non-chloro counterparts. The study utilized agar diffusion techniques to assess the effectiveness against multiple bacterial strains including E. coli and Staphylococcus aureus .

Table 2: Antimicrobial Screening Results

Compound CodeE. coli (mm)Pseudomonas aeruginosa (mm)Staphylococcus aureus (mm)
C-3-CPA303536
C-2-MPA7No zone10
A2SignificantSignificantSignificant

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